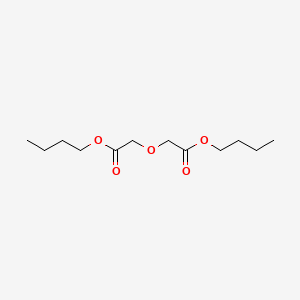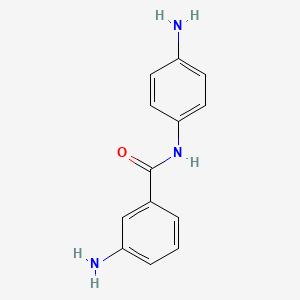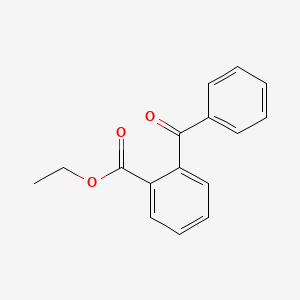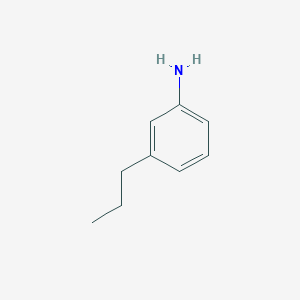
3-Propylaniline
Overview
Description
3-Propylaniline, also known as 3-amino-1-propylbenzene, is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of aniline where the amino group is substituted at the third position of the benzene ring with a propyl group. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 3-propylaniline belongs, are known to interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Anilines in general can undergo various reactions in biological systems, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The exact interactions of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions and pathways, potentially affecting multiple downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylaniline can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of aniline with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of Nitro Compounds: Another method involves the nitration of propylbenzene followed by the reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitropropylbenzene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
3-Propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form secondary and tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but typically involve reagents like halogens, nitric acid, or sulfuric acid.
Major Products:
Oxidation: Nitropropylbenzene, nitrosopropylbenzene.
Reduction: Secondary and tertiary propylamines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Propylaniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a precursor for agrochemicals
Comparison with Similar Compounds
3-Propylaniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the propyl group.
2-Propylaniline and 4-Propylaniline: Isomers where the propyl group is attached at different positions on the benzene ring.
Other Alkylated Anilines: Compounds like methyl aniline, ethyl aniline, and butyl aniline, which have different alkyl groups attached to the amino-substituted benzene ring
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the propyl group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers and other alkylated anilines .
Properties
IUPAC Name |
3-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-81-4 | |
| Record name | 3-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

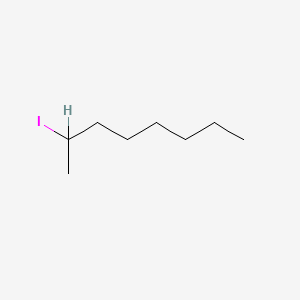


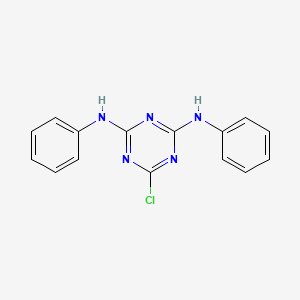

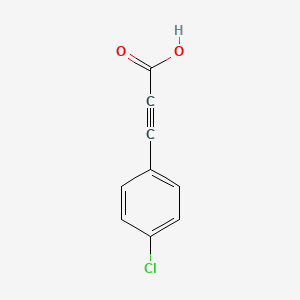

![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)
